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Compound of Interest

Compound Name: AL-3138

Cat. No.: B1665200 Get Quote

In-depth Technical Guide: AL-3138
For Researchers, Scientists, and Drug Development Professionals

Introduction
AL-3138 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also

known as the FP prostanoid receptor. As a synthetic analog of PGF2α, specifically 11-deoxy-

16-fluoro PGF2α, AL-3138 serves as a critical pharmacological tool for investigating the

physiological and pathological roles of the FP receptor. This document provides a

comprehensive overview of the chemical properties, mechanism of action, and experimental

protocols related to AL-3138, intended to support researchers and professionals in the fields of

pharmacology and drug development.

Chemical Properties and Data
AL-3138 is a structurally modified prostaglandin analog. Its chemical identity and key

properties are summarized in the table below.
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Property Value

Chemical Name 11-deoxy-16-fluoro prostaglandin F2α

CAS Number 64603-03-8[1][2][3]

Molecular Formula C₂₀H₃₃FO₄

Molecular Weight 356.47 g/mol [2]

Solubility

While specific quantitative data for AL-3138 is

not readily available, prostaglandin F2α and its

analogs are generally soluble in organic

solvents such as dimethyl sulfoxide (DMSO),

ethanol, and dimethylformamide (DMF).

Stability and Storage

For optimal stability, AL-3138 should be stored

as a solid at -20°C. If a stock solution is

prepared, it is recommended to aliquot the

solution and store it at -20°C. Solutions are

generally stable for up to one month under

these conditions. Prostaglandin analogs can be

unstable in aqueous solutions.[1]

Mechanism of Action
AL-3138 functions as a selective antagonist at the FP prostanoid receptor. The FP receptor is a

G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon

activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade that

involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

AL-3138 competitively binds to the FP receptor, thereby preventing the binding of PGF2α and

subsequent activation of this signaling pathway. Its primary mechanism is the antagonism of FP

prostanoid receptor-mediated inositol phosphate generation.[1]

Signaling Pathway Diagram
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Caption: FP Prostanoid Receptor Signaling Pathway.

Pharmacological Data
The pharmacological profile of AL-3138 has been characterized in several in vitro systems.

The following tables summarize the key quantitative data from studies using A7r5 rat thoracic

aorta smooth muscle cells and Swiss 3T3 fibroblasts.[1]

Table 1: Agonist and Antagonist Potency of AL-3138
Cell Line Parameter Value (nM)

A7r5 EC₅₀ (Agonist) 72.2 ± 17.9

Kᵢ (Antagonist vs.

Fluprostenol)
296 ± 17

Kₑ (Antagonist vs.

Fluprostenol)
182 ± 44

Swiss 3T3 EC₅₀ (Agonist) 20.5 ± 2.8

EC₅₀: Half maximal effective concentration. Kᵢ: Inhibitory constant. Kₑ: Equilibrium dissociation

constant.

Table 2: Efficacy and Binding Affinity of AL-3138

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1665200?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665200?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/5808505/
https://www.benchchem.com/product/b1665200?utm_src=pdf-body
https://www.benchchem.com/product/b1665200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line / Assay Parameter Value

A7r5 Eₘₐₓ (Agonist) 37%

Swiss 3T3 Eₘₐₓ (Agonist) 33%

[³H]PGF2α Binding IC₅₀ 312 ± 95 nM

Eₘₐₓ: Maximum effect. IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

AL-3138.

Cell Culture
A7r5 Rat Thoracic Aorta Smooth Muscle Cells:

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine

Serum (FBS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL

streptomycin).

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-

EDTA solution and subcultured at a ratio of 1:3 to 1:6.

Swiss 3T3 Fibroblasts:

Medium: DMEM supplemented with 10% calf serum and antibiotics.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Subculture: Cells are passaged every 3-4 days before reaching confluency to maintain their

contact inhibition properties.

Radioligand Binding Assay ([³H]PGF2α)
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This protocol is a representative method for a competitive radioligand binding assay to

determine the affinity of AL-3138 for the FP receptor.
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Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

Membrane Preparation: A7r5 cells are grown to confluency, harvested, and homogenized in

a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed

to remove nuclei and debris, followed by a high-speed centrifugation to pellet the

membranes. The membrane pellet is washed and resuspended in the assay buffer.

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM

EDTA, pH 7.4.

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of

[³H]PGF2α (e.g., 2-5 nM) and a range of concentrations of AL-3138. Non-specific binding is

determined in the presence of a high concentration of unlabeled PGF2α (e.g., 10 µM).

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g.,

Whatman GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to

remove unbound radioligand.

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the

radioactivity is counted using a liquid scintillation counter.

Data Analysis: The specific binding is calculated by subtracting non-specific binding from

total binding. The IC₅₀ value is determined by non-linear regression analysis of the

competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay
This protocol describes a method to measure the effect of AL-3138 on PGF2α-stimulated

inositol phosphate production.
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Caption: Phosphoinositide Turnover Assay Workflow.

Detailed Methodology:
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Cell Labeling: Swiss 3T3 cells are seeded in multi-well plates and incubated with a medium

containing [³H]myo-inositol for 24-48 hours to allow for incorporation into cellular

phosphoinositides.

Pre-incubation: The cells are washed and pre-incubated in a buffer containing lithium

chloride (LiCl, e.g., 10 mM) for a short period. LiCl inhibits inositol monophosphatase,

leading to the accumulation of inositol phosphates.

Stimulation: The cells are pre-treated with varying concentrations of AL-3138 for a defined

time before being stimulated with a fixed concentration of PGF2α or another FP receptor

agonist.

Termination and Extraction: The reaction is stopped by the addition of a cold acid solution

(e.g., trichloroacetic acid or perchloric acid). The cells are scraped, and the aqueous and

lipid phases are separated.

Inositol Phosphate Separation: The aqueous extract containing the inositol phosphates is

neutralized and applied to an anion-exchange chromatography column (e.g., Dowex AG1-

X8). Inositol phosphates (IP₁, IP₂, IP₃) are sequentially eluted with increasing concentrations

of ammonium formate/formic acid.

Quantification: The radioactivity in each eluted fraction is determined by liquid scintillation

counting.

Data Analysis: The amount of [³H]inositol phosphates produced in response to the agonist in

the presence and absence of AL-3138 is calculated to determine the antagonist potency.

Conclusion
AL-3138 is a valuable pharmacological probe for elucidating the roles of the FP prostanoid

receptor in various biological systems. Its selectivity and well-characterized antagonist

properties make it an essential tool for in vitro and in vivo studies. This technical guide provides

core information and methodologies to facilitate further research and drug development efforts

targeting the PGF2α signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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